molecular formula C13H16O4 B14676035 2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane CAS No. 29568-64-7

2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane

Cat. No.: B14676035
CAS No.: 29568-64-7
M. Wt: 236.26 g/mol
InChI Key: UTYVXWZAZUJLCF-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane is an organic compound that features a dioxolane ring fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane typically involves the reaction of phenyl-substituted dioxolane with appropriate reagents under controlled conditions. One common method involves the use of triphenylphosphonium bromide as a reactant, which undergoes a Wittig olefination reaction to introduce the dioxolane moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, in biological applications, it may act as an inhibitor of certain enzymes or as a fluorescent probe that binds to specific biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

29568-64-7

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-(1,3-dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C13H16O4/c1-2-4-11(5-3-1)13(16-8-9-17-13)10-12-14-6-7-15-12/h1-5,12H,6-10H2

InChI Key

UTYVXWZAZUJLCF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CC2(OCCO2)C3=CC=CC=C3

Origin of Product

United States

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